1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane
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Overview
Description
1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a propoxybenzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the propoxybenzoyl group. The final step involves the formation of the azepane ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other piperidine and azepane derivatives. Compared to these, 1-{2-[1-(3-Propoxybenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the presence of the propoxybenzoyl group, which may confer distinct pharmacological properties. Examples of similar compounds include:
- 1-(2-Piperidin-2-yl-ethyl)-azepane
- This compound hydrochloride .
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
Molecular Formula |
C23H36N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3-propoxyphenyl)methanone |
InChI |
InChI=1S/C23H36N2O2/c1-2-18-27-22-12-9-10-20(19-22)23(26)25-16-8-5-11-21(25)13-17-24-14-6-3-4-7-15-24/h9-10,12,19,21H,2-8,11,13-18H2,1H3 |
InChI Key |
WNFUIMFKTAFMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCCCC2CCN3CCCCCC3 |
Origin of Product |
United States |
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